Synthetic Yield Advantage of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol vs. Halogenated Analogs
The target compound is synthesized via a straightforward condensation of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate with methyl 2-hydroxyacetate, yielding 85% after silica gel chromatography [1]. In contrast, the analogous 7-bromo derivative requires additional bromination steps, reducing overall yield to approximately 60-70% based on reported protocols for similar halogenated triazolopyridines . This 15-25% yield differential directly impacts cost-of-goods in multi-gram syntheses.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol (estimated 60-70%) |
| Quantified Difference | +15-25 percentage points |
| Conditions | Silica gel chromatography, EtOH/NaOH/80°C |
Why This Matters
Higher synthetic yield directly reduces raw material and labor costs per gram, making this compound a more economical choice for large-scale building block procurement.
- [1] Pyridine-derivatives.com. Synthesis of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol. 2022. View Source
